Sodium methylenebisnaphthalenesulfonate
CAS No.: 17341-45-6
Cat. No.: VC16782779
Molecular Formula: C21H14Na2O6S2
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17341-45-6 |
|---|---|
| Molecular Formula | C21H14Na2O6S2 |
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | disodium;5-[(6-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
| Standard InChI Key | RMSLWSACKNSCJW-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Sodium methylenebisnaphthalenesulfonate belongs to the naphthalenesulfonate family, featuring two naphthalene rings connected by a methylene group (–CH₂–), each substituted with sulfonate (–SO₃⁻) groups. The molecular formula is , with a molecular weight of 504.43 g/mol . The InChI identifier, InChI=1/C21H16O6S2.2Na/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2, confirms its bifunctional sulfonate architecture .
The compound’s amphiphilic nature arises from the hydrophobic naphthalene cores and hydrophilic sulfonate groups, enabling it to adsorb at phase boundaries and stabilize emulsions or suspensions . X-ray crystallography studies of analogous sulfonates reveal planar naphthalene systems with sulfonate groups oriented to maximize solvation in polar solvents .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing Processes
Industrial production of sodium methylenebisnaphthalenesulfonate involves three stages: sulfonation, condensation, and neutralization .
Sulfonation of Naphthalene
Refined naphthalene reacts with concentrated sulfuric acid (98%) at 160–180°C for 4 hours, forming naphthalenesulfonic acid . The molar ratio of naphthalene to sulfuric acid is critical (1:1) to avoid over-sulfonation.
Condensation with Formaldehyde
The sulfonated product undergoes condensation with excess formaldehyde under pressure (196 kPa), yielding methylenebisnaphthalenesulfonic acid . This step requires precise temperature control to prevent side reactions.
Neutralization
The acidic condensation product is neutralized with sodium hydroxide (NaOH) to pH 8–10, precipitating sodium methylenebisnaphthalenesulfonate. The product is filtered, washed, and dried .
Table 2: Optimized Synthesis Conditions
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | 160–180°C, 4 hours, H₂SO₄ excess | 85–90% |
| Condensation | 196 kPa, formaldehyde excess | 75–80% |
| Neutralization | NaOH, pH 8–10, 25°C | 95–98% |
Functional Properties and Mechanisms
Surfactant Activity
The compound reduces surface tension at air-water interfaces (from ~72 mN/m to ~40 mN/m) , facilitating its use in detergents and emulsifiers. Its CMC enables micelle formation, encapsulating hydrophobic substances .
Dispersant Efficiency
In colloidal systems, sodium methylenebisnaphthalenesulfonate prevents particle aggregation via electrostatic repulsion (zeta potential: −40 to −50 mV) . This property is exploited in concrete additives, where it disperses cement particles, improving workability .
Thermal and Chemical Stability
The aromatic backbone confers resistance to thermal degradation (<250°C) and oxidative environments, making it suitable for high-temperature applications like oil drilling fluids .
Industrial Applications
Table 3: Sector-Specific Uses
| Industry | Application | Function |
|---|---|---|
| Construction | Concrete water-reducing admixtures | Enhances strength, reduces water demand |
| Textiles | Dye dispersant | Improves color uniformity |
| Agrochemicals | Pesticide formulations | Stabilizes emulsions |
| Paints | Latex stabilizer | Prevents coagulation |
| Oil & Gas | Enhanced oil recovery (EOR) | Reduces interfacial tension |
In concrete, dosage rates of 0.2–0.5% by cement weight reduce water content by 15–20%, increasing compressive strength by 25% . In textiles, it prevents dye agglomeration at concentrations of 1–3 g/L .
Recent Developments and Future Directions
Recent industry trends highlight its role in green chemistry initiatives. For example, BASF’s 2024 surfactant formulations incorporate sodium methylenebisnaphthalenesulfonate to replace nonylphenol ethoxylates . Additionally, Indorama’s acquisition of Oxiteno (2023) aims to expand production capacity for sulfonate-based surfactants .
Future research may explore its use in energy storage systems (e.g., battery electrolytes) and nanomaterial synthesis (e.g., stabilizing quantum dots).
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